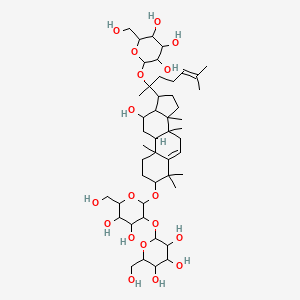

Ilexsaponin A1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

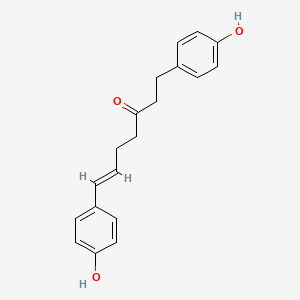

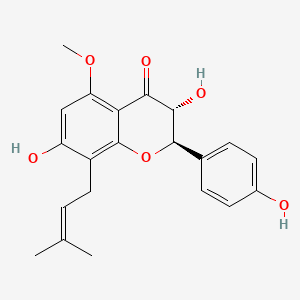

La Ilexsaponina A es una saponina triterpenoide que se encuentra predominantemente en la planta Ilex pubescens. Este compuesto ha llamado la atención debido a sus importantes propiedades farmacológicas, que incluyen efectos antiinflamatorios, antitrombóticos e hipocolesterolémicos .

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound for studying triterpenoid saponins.

Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.

Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, nonalcoholic fatty liver disease, and metabolic disorders

Industry: Potential use in the development of natural health supplements and pharmaceuticals

Mecanismo De Acción

La Ilexsaponina A ejerce sus efectos a través de múltiples vías moleculares:

Antiinflamatorio: Inhibe la expresión de citoquinas proinflamatorias como la interleucina-6 y el factor de necrosis tumoral-alfa.

Antitrombótico: Inhibe la agregación plaquetaria y la formación de trombos.

Hipocolesterolémico: Modula el metabolismo de los ácidos biliares mediante la regulación positiva de la expresión de la esterol 27-hidroxilasa y la colesterol 7b-hidroxilasa

Compuestos similares:

- Ilexsaponina B1

- Ilexsaponina B2

- Ilexsaponina B3

- Ilexósido O

Comparación: La Ilexsaponina A es única debido a su mayor abundancia en Ilex pubescens y sus potentes efectos farmacológicos. Si bien otros compuestos similares como la Ilexsaponina B1, B2 y B3 también exhiben bioactividad, la Ilexsaponina A destaca por sus importantes propiedades antiinflamatorias e hipocolesterolémicas .

Análisis Bioquímico

Biochemical Properties

Ilexsaponin A1 interacts with various enzymes, proteins, and other biomolecules. It has been reported that this compound could be metabolized into a dominant metabolite, ilexgenin A, by β-glucosidase enzymes in intestinal microflora . It also interacts with enzymes involved in bile acid metabolism, such as sterol 27-hydroxylase (CYP27A1) and cholesterol 7b-hydroxylase (CYP7B1) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes cell proliferation, migration, invasion, and tube formation in human umbilical vein endothelial cells . It also rescues blood vessel loss in vascular insufficient zebrafish .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It upregulates the gene expression levels of CYP27A1 and CYP7B1, accelerating efflux and decreasing uptake of bile acid in the liver . This is achieved by increasing hepatic farnesoid X receptor (FXR) and bile salt export pump (BSEP) expression, and reducing Na+ -taurocholic acid cotransporting polypeptide (NTCP) expression .

Temporal Effects in Laboratory Settings

Over time, this compound shows significant changes in its effects. For instance, the bioavailability of this compound and its conversion from this compound to ilexgenin A were significantly inhibited in antibiotic-treated rats after oral administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, male C57BL/6J mice were fed a high-fat diet to induce nonalcoholic fatty liver disease and were treated with this compound (120 mg/kg) for 8 weeks . The administration of this compound significantly decreased serum total cholesterol, attenuated liver steatosis, and decreased total hepatic bile acid levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in bile acid metabolism, an attractive therapeutic target in nonalcoholic fatty liver disease . It also interacts with enzymes involved in this pathway, such as CYP27A1 and CYP7B1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It influences bile acid transport in the liver by interacting with FXR, BSEP, and NTCP .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de la Ilexsaponina A suele implicar la extracción de las hojas de Ilex hainanensis. Las hojas se recogen, se secan y luego se someten a una extracción con disolvente utilizando etanol o metanol. El extracto se purifica entonces mediante técnicas cromatográficas para aislar la Ilexsaponina A .

Métodos de producción industrial: La producción industrial de la Ilexsaponina A sigue procesos similares de extracción y purificación, pero a mayor escala. Las hojas se recogen a granel y se realiza una extracción a gran escala utilizando disolventes de grado industrial. El extracto bruto se somete entonces a cromatografía líquida de alta resolución (HPLC) para su purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: La Ilexsaponina A se somete a varias reacciones químicas, entre ellas:

Oxidación: Esta reacción puede ser catalizada por agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden ser facilitadas por agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como los iones hidróxido.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, en condiciones ácidas.

Reducción: Borohidruro de sodio, en un medio acuoso o alcohólico.

Sustitución: Iones hidróxido, en un medio básico.

Productos principales:

Oxidación: Derivados oxidados de la Ilexsaponina A.

Reducción: Formas reducidas de la Ilexsaponina A.

Sustitución: Derivados sustituidos en función del nucleófilo utilizado.

4. Aplicaciones de la investigación científica

Química: Se utiliza como compuesto modelo para el estudio de las saponinas triterpenoides.

Biología: Se investigan sus efectos sobre los procesos celulares como la apoptosis y la proliferación celular.

Medicina: Se explora su potencial terapéutico para el tratamiento de enfermedades cardiovasculares, la enfermedad del hígado graso no alcohólico y los trastornos metabólicos

Industria: Posible uso en el desarrollo de suplementos naturales para la salud y productos farmacéuticos

Comparación Con Compuestos Similares

- Ilexsaponin B1

- Ilexsaponin B2

- Ilexsaponin B3

- Ilexoside O

Comparison: Ilexsaponin A is unique due to its higher abundance in Ilex pubescens and its potent pharmacological effects. While other similar compounds like Ilexsaponin B1, B2, and B3 also exhibit bioactivity, Ilexsaponin A stands out for its significant anti-inflammatory and cholesterol-lowering properties .

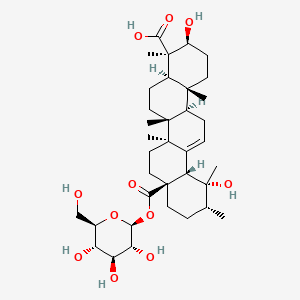

Propiedades

IUPAC Name |

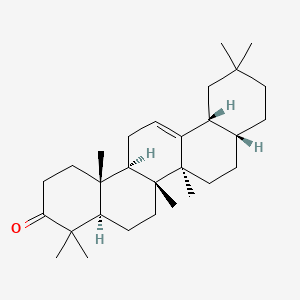

(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O11/c1-18-9-14-36(30(44)47-28-26(41)25(40)24(39)20(17-37)46-28)16-15-32(3)19(27(36)35(18,6)45)7-8-21-31(2)12-11-23(38)34(5,29(42)43)22(31)10-13-33(21,32)4/h7,18,20-28,37-41,45H,8-17H2,1-6H3,(H,42,43)/t18-,20-,21-,22-,23+,24-,25+,26-,27-,28+,31-,32-,33-,34-,35-,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFZJSUJFSUBQU-MOJLLMCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B591292.png)

![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)